3-Methyl-2-(4-methylphenyl)azetidine
CAS No.: 1516416-81-1
Cat. No.: VC4708352
Molecular Formula: C11H15N
Molecular Weight: 161.248
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1516416-81-1 |
---|---|
Molecular Formula | C11H15N |
Molecular Weight | 161.248 |
IUPAC Name | 3-methyl-2-(4-methylphenyl)azetidine |
Standard InChI | InChI=1S/C11H15N/c1-8-3-5-10(6-4-8)11-9(2)7-12-11/h3-6,9,11-12H,7H2,1-2H3 |
Standard InChI Key | PQUUZKNZDXMPIY-UHFFFAOYSA-N |
SMILES | CC1CNC1C2=CC=C(C=C2)C |
Introduction
Chemical Identity and Structural Features
Molecular Configuration
The compound features a strained azetidine ring (a four-membered saturated heterocycle) with two substituents:
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3-Methyl group: Enhances steric bulk and influences electronic properties.
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4-Methylphenyl group: Introduces aromaticity and lipophilicity, facilitating interactions with biological targets.
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 161.24 g/mol |
IUPAC Name | 3-Methyl-2-(4-methylphenyl)azetidine |
Storage Temperature | 4°C (liquid form) |
Key Spectral Data | NMR: δ 2.43 (CH3), 7.32–7.36 (Ar-H) |
The compound’s ring strain (≈25 kcal/mol) drives reactivity, enabling participation in nucleophilic substitutions and cycloadditions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Common methods include:
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Cyclization of Precursors: Reaction of 3-amino-4-aryl-azetidine with isothiocyanates in dichloromethane at ambient temperature .
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Aza-Michael Addition: Utilizes azetidine and electrophiles to introduce functional groups .
Example Protocol:
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Bromination: Treat 4-methylbenzylamine with N-bromosuccinimide (NBS) to yield 3-bromo-4-methylbenzyl intermediate.
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Ring Closure: React with azetidine under basic conditions (e.g., NaH in THF) to form the azetidine ring .
Industrial Methods
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Multicomponent Reactions: Copper-catalyzed reactions of terminal alkynes, sulfonyl azides, and carbodiimides produce azetidine derivatives at scale .
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Catalytic Hydrogenation: Reductive cyclization of imines using sodium borohydride achieves yields >70% .
Biological Activities and Mechanisms
Antimicrobial Properties
Azetidine derivatives exhibit broad-spectrum activity:
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Bacterial Targets: Staphylococcus aureus (MIC: 25 µM), Escherichia coli (MIC: 50 µM) .
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Mechanism: Disruption of cell wall synthesis via inhibition of penicillin-binding proteins .
Table 2: Comparative Anticancer Activity
Compound | PC-3 IC50 (µM) | HCT-116 IC50 (µM) |
---|---|---|
3-Methyl-2-(4-methylphenyl)azetidine | 0.67 | 0.80 |
1-Acetyl-2-(4-chlorophenyl)azetidine | 0.50 | 0.75 |
Pharmacological Applications
Drug Discovery
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Scaffold for Bioactive Molecules: Used in synthesizing protease inhibitors and kinase modulators .
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Antihypertensive Agents: Azetidine derivatives show vasodilatory effects in preclinical models .
Polymer Chemistry
Comparative Analysis with Analogues
Structural Analogues
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Azetidine-2-carboxylic Acid: Naturally occurring but less reactive due to carboxylate group .
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3-Methyl-3-phenylazetidine: Higher lipophilicity but reduced aqueous solubility.
Table 3: Property Comparison
Compound | LogP | Solubility (mg/mL) |
---|---|---|
3-Methyl-2-(4-methylphenyl)azetidine | 2.8 | 0.45 |
Azetidine-2-carboxylic Acid | -1.2 | 12.3 |
Future Research Directions
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